molecular formula C10H12N2O6S2 B2856539 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide CAS No. 874652-01-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide

Cat. No.: B2856539
CAS No.: 874652-01-4
M. Wt: 320.33
InChI Key: NGPCAMQVNDDCOL-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” are a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been discovered and characterized in a study .


Synthesis Analysis

The synthesis of these compounds involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This resulted in the creation of a potent and selective GIRK1/2 activator .

Scientific Research Applications

Versatile Synthesis of Secondary Amines

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide and related sulfonamides have been identified as exceptionally versatile reagents for the preparation of secondary amines. They are synthesized from primary amines and undergo smooth alkylation, providing N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be deprotected easily, yielding secondary amines in high yields, showcasing their utility in synthetic organic chemistry (Fukuyama, Jow, & Cheung, 1995).

Computational and Structural Characterization

A newly synthesized sulfonamide molecule was characterized, including structural elucidation through spectroscopic tools and computational study. The research emphasized the importance of understanding the type and nature of intermolecular interactions in the crystal state of such compounds, underlining their potential in material science and molecular engineering (Murthy et al., 2018).

Electrochemical Studies

The redox behavior of various sulfonamides, including those structurally related to this compound, was explored. These studies provide insights into their electrochemical properties, which are crucial for applications in materials science, catalysis, and possibly energy storage (Asirvatham & Hawley, 1974).

Future Directions

The future directions for this class of compounds could involve further optimization efforts to improve their metabolic stability and potency as GIRK1/2 activators .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S2/c13-12(14)9-2-1-3-10(6-9)20(17,18)11-8-4-5-19(15,16)7-8/h1-3,6,8,11H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPCAMQVNDDCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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